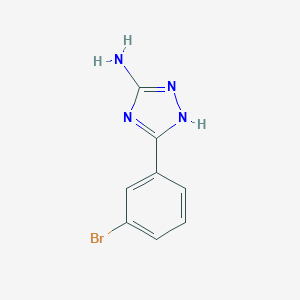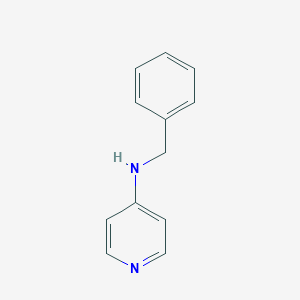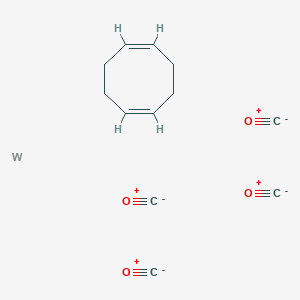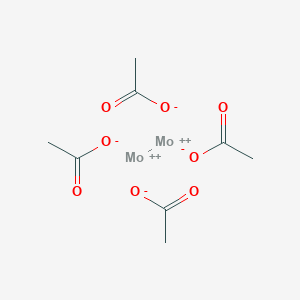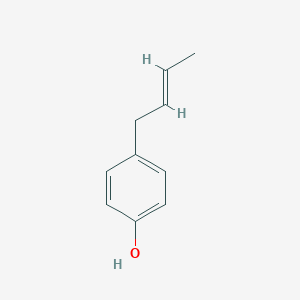![molecular formula C4H4Na2O6 B083216 [R-(R*,R*)]-tartaricacid,sodiumsalt CAS No. 14475-11-7](/img/structure/B83216.png)
[R-(R*,R*)]-tartaricacid,sodiumsalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[R-(R*,R*)]-tartaric acid, sodium salt, also known as sodium tartrate, is a chemical compound with the molecular formula C4H4Na2O6. It is a white crystalline powder that is soluble in water and commonly used in various industrial and scientific applications. Sodium tartrate is an important chiral building block that is widely used as a resolving agent in organic synthesis, as well as a food additive and a laboratory reagent.
Mécanisme D'action
The mechanism of action of [R-(R*,R*)]-tartaricacid,sodiumsalt tartrate is based on its ability to form complexes with chiral compounds. The [R-(R*,R*)]-tartaricacid,sodiumsalt ion in the [R-(R*,R*)]-tartaricacid,sodiumsalt tartrate molecule interacts with the chiral center of the target molecule, forming a stable complex. The resulting complex can then be separated from the other enantiomer using various separation techniques.
Effets Biochimiques Et Physiologiques
Sodium tartrate has no known biochemical or physiological effects on living organisms. It is generally regarded as safe and is commonly used as a food additive.
Avantages Et Limitations Des Expériences En Laboratoire
Sodium tartrate is a highly effective resolving agent that is widely used in laboratory experiments. Its main advantages include its high solubility in water, its ability to form stable complexes with chiral compounds, and its low toxicity. However, [R-(R*,R*)]-tartaricacid,sodiumsalt tartrate has some limitations, including its relatively low resolution power and its sensitivity to pH changes.
Orientations Futures
There are many potential future directions for research on [R-(R*,R*)]-tartaricacid,sodiumsalt tartrate. One area of interest is the development of new and more effective resolving agents for chiral compounds. Another area of interest is the application of [R-(R*,R*)]-tartaricacid,sodiumsalt tartrate in the separation and purification of other types of molecules, such as proteins and nucleic acids. Additionally, the use of [R-(R*,R*)]-tartaricacid,sodiumsalt tartrate in the development of new drugs and pharmaceuticals is an area of active research.
Méthodes De Synthèse
Sodium tartrate can be synthesized through the reaction of tartaric acid with [R-(R*,R*)]-tartaricacid,sodiumsalt hydroxide. The reaction produces a white crystalline powder that is highly soluble in water. The synthesis of [R-(R*,R*)]-tartaricacid,sodiumsalt tartrate is a relatively simple process that can be performed in a laboratory setting.
Applications De Recherche Scientifique
Sodium tartrate is widely used in scientific research as a resolving agent for chiral compounds. It is commonly used in the separation and purification of enantiomers, which are mirror-image molecules that have the same chemical formula but different spatial arrangements. Sodium tartrate is also used as a buffer in various biochemical and physiological experiments.
Propriétés
Numéro CAS |
14475-11-7 |
|---|---|
Nom du produit |
[R-(R*,R*)]-tartaricacid,sodiumsalt |
Formule moléculaire |
C4H4Na2O6 |
Poids moléculaire |
172.07 g/mol |
Nom IUPAC |
sodium;2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C4H6O6.Na/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+1/p-2 |
Clé InChI |
NKAAEMMYHLFEFN-UHFFFAOYSA-M |
SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+] |
SMILES canonique |
[H+].C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+] |
Autres numéros CAS |
14475-11-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



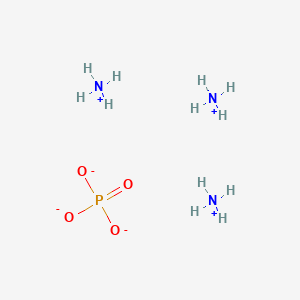

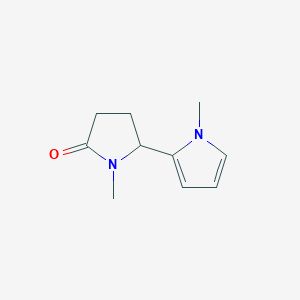
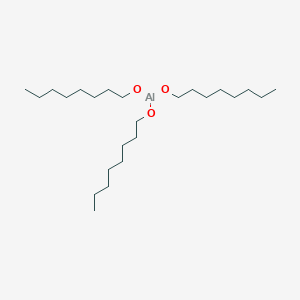
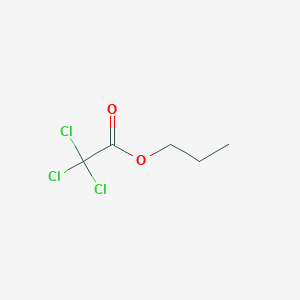
![4-Imidazolidinone, 5-[(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxo-](/img/structure/B83144.png)
![5-p-Tolylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B83145.png)
